molecular formula C26H31N3O6 B12697761 Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- CAS No. 83409-05-6

Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)-

Cat. No.: B12697761
CAS No.: 83409-05-6
M. Wt: 481.5 g/mol
InChI Key: QPNFEHYONWRAIA-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- is a complex organic compound that features a morpholine ring, a quinazoline moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the trimethoxyphenyl group and the morpholine ring. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties might make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Quinazoline derivatives: Compounds with the quinazoline core but different functional groups.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures.

Uniqueness

Morpholine, 4-(3-methyl-1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)butyl)- is unique due to its combination of the morpholine ring, quinazoline core, and trimethoxyphenyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83409-05-6

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

3-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C26H31N3O6/c1-16(2)22(26(31)28-10-12-35-13-11-28)29-24(27-19-9-7-6-8-18(19)25(29)30)17-14-20(32-3)23(34-5)21(15-17)33-4/h6-9,14-16,22H,10-13H2,1-5H3

InChI Key

QPNFEHYONWRAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCOCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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